1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- A 5-chlorothiophen-2-yl sulfonyl group attached to the piperidine ring, introducing electronegative and hydrophobic properties.
- A 2-methyl-1,3-dioxoisoindolin-5-yl substituent on the amide nitrogen, contributing aromaticity and steric bulk.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c1-22-18(25)13-3-2-12(10-14(13)19(22)26)21-17(24)11-6-8-23(9-7-11)30(27,28)16-5-4-15(20)29-16/h2-5,10-11H,6-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREGUHSFHDHAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the 5-chlorothiophene-2-sulfonyl chloride: This can be achieved by chlorosulfonation of 5-chlorothiophene.
Coupling with piperidine-4-carboxamide: The sulfonyl chloride is then reacted with piperidine-4-carboxamide under basic conditions to form the sulfonamide linkage.
Introduction of the dioxoisoindoline moiety: This step involves the reaction of the intermediate with 2-methyl-1,3-dioxoisoindoline under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the carbonyl groups in the dioxoisoindoline moiety.
Substitution: The chlorothiophene ring may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic aromatic substitution may involve reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied N-Substituents
The N-(2-methyl-1,3-dioxoisoindolin-5-yl) group distinguishes this compound from closely related derivatives. For example:
- 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)piperidine-4-carboxamide (CAS: 1020454-31-2) replaces the dioxoisoindolin moiety with a 1,3-dimethylpyrazole group. This substitution reduces steric hindrance and may alter solubility, as pyrazole is less polar than the dioxoisoindolin system .
Piperidine vs. Piperazine Core Modifications
Replacing the piperidine ring with piperazine (a six-membered ring with two nitrogen atoms) significantly alters electronic properties. For instance, 2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-(1-cyanocycloheptyl)acetamide (CAS: 1252141-93-7) features a piperazine core, which may enhance hydrogen-bonding capacity and solubility due to the additional nitrogen .
Aryl Group Variations in Sulfonyl-Linked Moieties
The 5-chlorothiophen-2-yl sulfonyl group is a hallmark of this compound. Analogs with alternative aryl systems demonstrate divergent biological activities:
- Indazole-sulfonyl derivatives (e.g., (R)-1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(1-phenylethyl)piperidine-4-carboxamide) exhibit activity as M5 receptor positive allosteric modulators (PAMs), suggesting sulfonyl-aromatic interactions are critical for receptor binding .
- Naphthalene-linked piperidine-4-carboxamides (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) were explored as SARS-CoV-2 inhibitors, highlighting the role of extended aromatic systems in viral protease inhibition .
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide (CAS Number: 922699-55-6) is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 467.9 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and an isoindolinone moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₅S₂ |
| Molecular Weight | 467.9 g/mol |
| CAS Number | 922699-55-6 |
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, which may extend to this compound. It could inhibit bacterial growth by targeting folic acid synthesis pathways.
- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent .
- Antibacterial Activity : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for both strains, suggesting moderate antibacterial efficacy.
- Inflammation Modulation : In an animal model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, supporting its potential use in anti-inflammatory therapies .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide?
- Methodology : The synthesis typically involves coupling a piperidine-4-carboxamide core with sulfonyl and isoindolinyl moieties. Key steps include:
- Sulfonation : Reacting 5-chlorothiophene-2-sulfonyl chloride with the piperidine nitrogen under basic conditions (e.g., NaH/DMF) .
- Amidation : Introducing the 2-methyl-1,3-dioxoisoindolin-5-yl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Q. How can the compound’s structural stability be assessed under varying experimental conditions?
- Approach :
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via LC-MS over 24–72 hours .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. What spectroscopic techniques are critical for confirming the compound’s regiochemistry?
- Key Methods :
- 2D NMR : NOESY or ROESY to resolve spatial proximity of the sulfonyl and dioxoisoindolinyl groups.
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Strategy :
- Substituent variation : Modify the chlorothiophene (e.g., replace Cl with F or Br) or dioxoisoindolinyl (e.g., alter methyl to ethyl) groups.
- Assays : Test derivatives against target receptors (e.g., σ1/σ2 receptors) using competitive binding assays .
- Data Analysis :
| Substituent | IC₅₀ (σ1) | IC₅₀ (σ2) | Selectivity (σ2/σ1) |
|---|---|---|---|
| 5-Cl | 12 nM | 85 nM | 7.1 |
| 5-Br | 8 nM | 110 nM | 13.8 |
| Example data adapted from piperidine-4-carboxamide SAR studies . |
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- In-Silico Tools :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteases (e.g., SARS-CoV-2 PLpro) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can researchers resolve contradictions in observed biological activity across different assay systems?
- Case Example : If the compound shows high potency in cell-free assays but low efficacy in cell-based models:
- Hypothesis : Poor membrane permeability or metabolic instability.
- Testing :
- Measure logP (HPLC) to assess lipophilicity.
- Perform Caco-2 assays for permeability .
- Use LC-MS to identify metabolites in hepatocyte incubations .
Q. What formulation strategies improve the compound’s solubility for in vivo studies?
- Methods :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation .
- Characterization :
- Dynamic light scattering (DLS) for particle size.
- Dialysis-based release studies in PBS (pH 7.4) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
